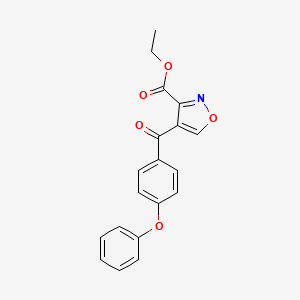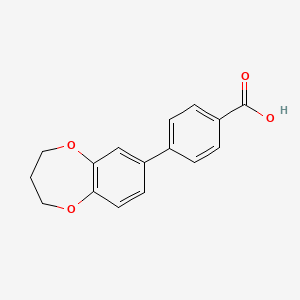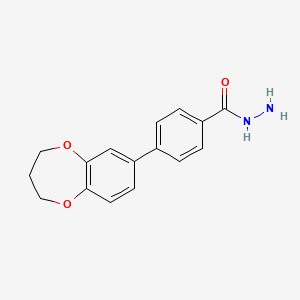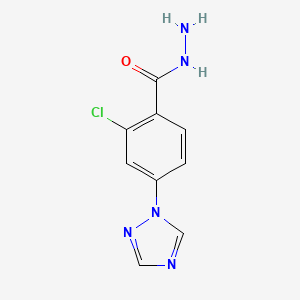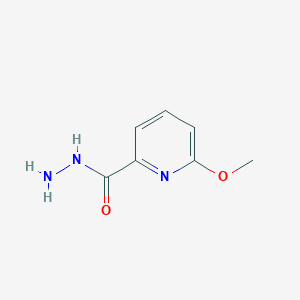
6-Methoxypicolinohydrazide
Descripción general
Descripción
6-Methoxypicolinohydrazide, also known as 6-MPH, is a hydrazide compound. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.16500 . It has gained attention in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-Methoxypicolinohydrazide involves a reaction that was stirred at 23 °C for 16 h . More details about the synthesis process can be found in the literature .
Molecular Structure Analysis
The molecular structure of 6-Methoxypicolinohydrazide is represented by the formula C7H9N3O2 . The exact mass is 167.06900 .
Chemical Reactions Analysis
The chemical reactions involving 6-Methoxypicolinohydrazide are complex and require further study . The reaction was stirred at 23 °C for 16 h .
Physical And Chemical Properties Analysis
6-Methoxypicolinohydrazide has a density of 1.245g/cm3 and a melting point of 155-156ºC . It has a PSA of 77.24000 and a LogP of 0.78490 . The index of refraction is 1.562 .
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition in Cancer Research
6-Methoxypicolinohydrazide derivatives, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have shown promise as tubulin polymerization inhibitors. This inhibitory activity contributes to their antiproliferative effects on human cancer cells, making them a subject of interest in cancer research (Minegishi et al., 2015).
Antimicrobial and Antiplasmodial Activities
Studies have reported the effectiveness of 6-Methoxypicolinohydrazide-related compounds in antimicrobial and antiplasmodial activities. For instance, compounds synthesized from 6-methoxyquinolin-8-amine displayed significant activity against Plasmodium falciparum, a malaria-causing parasite, and demonstrated notable selectivity (Hochegger et al., 2021).
Neurogenesis and Pharmacological Characterization
6-Methoxy-1,2,3,4-tetrahydro-β-carboline, structurally related to 6-Methoxypicolinohydrazide, has been studied for its potential in neurogenesis. It was found to stimulate early neurogenesis and neuronal maturation in vitro, presumably via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).
Tubulin Polymerization in Cancer Treatment
Further research into methoxy-substituted compounds related to 6-Methoxypicolinohydrazide revealed their role in inhibiting tubulin polymerization. These findings are significant in the context of cytostatics, as such compounds can disrupt microtubule assembly and consequently inhibit cancer cell growth (Gastpar et al., 1998).
Anti-HIV Activity
Compounds derived from 6-methoxy-3,4-dihydroquinolin-1(2H)-yl have been designed and shown to inhibit HIV-1 RT, suggesting potential applications in anti-HIV therapies. Some of these compounds exhibited significant anti-HIV activity with good safety indices (Chander et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
6-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSCQXNOIDMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640064 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypicolinohydrazide | |
CAS RN |
855784-42-8 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

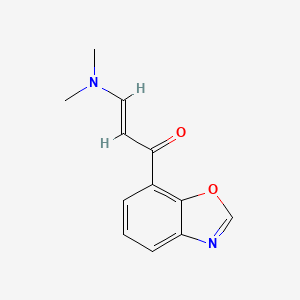
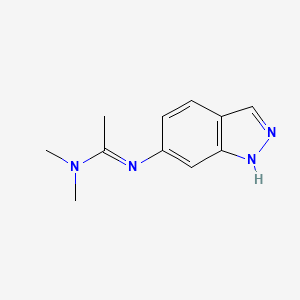
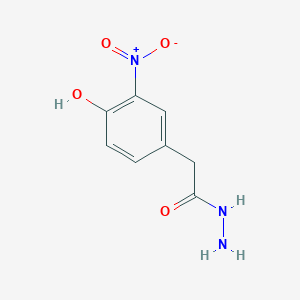
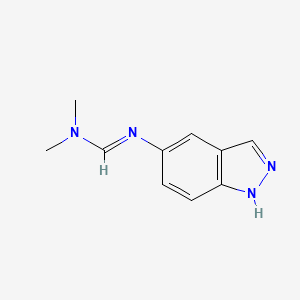
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
